![molecular formula C8H11NO3 B595279 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide CAS No. 1211764-32-7](/img/structure/B595279.png)
5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide is a derivative of Hydroxymethylfurfural (HMF), also known as 5-(hydroxymethyl)furfural . HMF is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
Synthesis Analysis
The synthesis of 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide from HMF involves various transformations such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation . A recent study reported a chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from HMF . The process involved the reductive amination of HMF with a variety of primary amines using a non-noble metal catalyst based on monodisperse Co nanoparticles covered by a thin carbon layer .Scientific Research Applications
Food Industry
5-(Hydroxymethyl)-N,N-dimethyl-2-furamide, also known as Hydroxymethylfurfural (HMF), is primarily used in the food industry as a food additive and flavoring agent for food products . It forms in sugar-containing food, particularly as a result of heating or cooking .
Biomedical Applications
HMF has potential applications in the biomedical field. It has been suggested as a potential candidate for treating a variety of diseases including cognitive disorders, gout, allergic disorders, anemia, hypoxia, cancers, ischemia, hemorrhagic shock, liver fibrosis, and oxidative injury .
Renewable Feedstocks
The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . HMF is produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .
Chemical Transformations
Significant advances have been made on the various transformations (e.g., hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification and decarbonylation) of biomass-derived HMF . These transformations produce a number of fuels and chemicals .
Epigenetic Assays
Methylated and hydroxymethylated nucleotides, which include HMF, are designed for use with epigenetic assays . They are compatible with various DNA polymerases and are ultra-pure according to HPLC analysis .
Production of Value-Added Chemicals
HMF can be transformed to produce value-added commercial and potential chemicals such as furan-based polyester platform 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF) .
Fuels and Fuel Additives
HMF can be transformed to produce fuels and fuel additives, including the gasoline blendstock 2,5-dimethylfuran (DMF), ethyl levulinate (EL), gamma-valerolactone (GVL), methylfuran (MF) and so on . These obtained chemicals could replace the products from petrochemical resources, reducing CO2 emissions .
Future Directions
HMF and its derivatives have been identified as important biomass-derived platform molecules, yielding various value-added products . The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . Therefore, the future research directions could involve exploring more efficient and sustainable methods for the synthesis of 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide and its derivatives, and their potential applications in various industries.
Mechanism of Action
- The primary targets of this compound are muscarinic receptors , specifically the M2 and M3 subtypes .
Target of Action
Mode of Action
properties
IUPAC Name |
5-(hydroxymethyl)-N,N-dimethylfuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9(2)8(11)7-4-3-6(5-10)12-7/h3-4,10H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHHXHFVSLGYAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672469 |
Source
|
Record name | 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1211764-32-7 |
Source
|
Record name | 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.